molecular formula C18H11ClN4O6 B11560785 N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide

N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide

Cat. No.: B11560785
M. Wt: 414.8 g/mol
InChI Key: VFHULMCSLMGUSL-KEBDBYFISA-N
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Description

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a nitrobenzohydrazide moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anthelmintic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within microbial cells, leading to disruption of essential cellular processes. The nitro groups may play a crucial role in generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide stands out due to its unique combination of a furan ring and nitrophenyl group, which contribute to its potent antimicrobial and anthelmintic activities. This compound’s specific structural features make it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C18H11ClN4O6

Molecular Weight

414.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C18H11ClN4O6/c19-15-6-4-11(9-16(15)23(27)28)17-7-5-14(29-17)10-20-21-18(24)12-2-1-3-13(8-12)22(25)26/h1-10H,(H,21,24)/b20-10+

InChI Key

VFHULMCSLMGUSL-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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